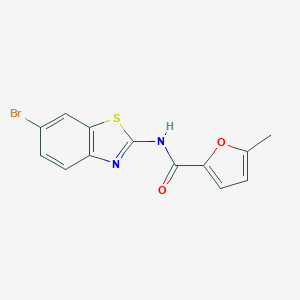
Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate is a chemical compound that belongs to the class of carbamate derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate has been shown to induce apoptosis by activating the caspase-dependent pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in the degradation of extracellular matrix proteins. Additionally, the compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. Furthermore, Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate in lab experiments include its potent antitumor and antimicrobial activity, its ability to induce apoptosis, and its inhibitory activity against various enzymes. However, the limitations of using the compound include its low solubility in water, which could affect its bioavailability, and its potential toxicity, which could limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate. These include:
1. Investigation of the compound's mechanism of action to gain a better understanding of its antitumor and antimicrobial activity.
2. Development of new analogs of Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the compound's potential use in combination with other chemotherapeutic agents to enhance its antitumor activity.
4. Investigation of the compound's potential use in the treatment of other diseases, such as inflammation and neurodegenerative diseases.
5. Investigation of the compound's potential use as a lead compound for the development of new antimicrobial agents.
Conclusion:
Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been extensively studied for its potent antitumor and antimicrobial activity, its ability to induce apoptosis, and its inhibitory activity against various enzymes. However, further studies are needed to gain a better understanding of the compound's mechanism of action and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate involves the reaction of 2-amino-5-(1,3-benzodioxol-5-yl)-4-methylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate has been investigated for its antimicrobial activity against various bacterial and fungal strains. The compound has been shown to inhibit the growth of bacteria and fungi and could be a potential candidate for the development of new antimicrobial agents.
Propiedades
Nombre del producto |
Ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C16H16N2O5S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-(1,3-benzodioxol-5-ylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O5S/c1-3-21-16(20)12-8(2)13(24-14(12)17)15(19)18-9-4-5-10-11(6-9)23-7-22-10/h4-6H,3,7,17H2,1-2H3,(H,18,19) |
Clave InChI |
CWEXNJGCFLHLPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC3=C(C=C2)OCO3)N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC3=C(C=C2)OCO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B214085.png)
![2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B214086.png)


![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)

![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
![4-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B214099.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane](/img/structure/B214101.png)
![N-methyl-5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide](/img/structure/B214102.png)

![1-{3-[(1-Naphthyloxy)methyl]benzoyl}pyrrolidine](/img/structure/B214104.png)
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214105.png)